molecular formula C42H36N10O10S B12371891 EC-17 free acid

EC-17 free acid

Cat. No.: B12371891
M. Wt: 872.9 g/mol
InChI Key: LMEBZGHLPGBLSU-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Folate-fluorescein isothiocyanate (Folate-FTIC) is a conjugate of folic acid and fluorescein isothiocyanate. Folic acid, also known as vitamin B9, is essential for various biological processes, including DNA synthesis and repair, cell division, and growth. Fluorescein isothiocyanate is a fluorescent dye commonly used in biological research for labeling and detection purposes. The conjugation of folic acid with fluorescein isothiocyanate allows for the targeted delivery and imaging of folate receptor-positive cells, making it a valuable tool in cancer research and diagnostics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Folate-FTIC involves the conjugation of folic acid with fluorescein isothiocyanate. The process typically begins with the activation of the carboxyl group of folic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The activated folic acid is then reacted with fluorescein isothiocyanate under mild conditions to form the conjugate. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of Folate-FTIC follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

Folate-FTIC undergoes various chemical reactions, including:

    Oxidation: Folate-FTIC can undergo oxidation reactions, particularly at the pteridine ring of the folic acid moiety.

    Reduction: The compound can also undergo reduction reactions, especially in the presence of reducing agents.

    Substitution: Substitution reactions can occur at the isothiocyanate group of the fluorescein moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pteridine ring can lead to the formation of pterin derivatives, while reduction can yield dihydrofolate or tetrahydrofolate derivatives. Substitution reactions at the isothiocyanate group can result in the formation of thiourea or urea derivatives .

Mechanism of Action

Folate-FTIC exerts its effects by binding to the folate receptor, a glycosylphosphatidylinositol-anchored protein that mediates the uptake of folic acid into cells. The binding of Folate-FTIC to the folate receptor triggers receptor-mediated endocytosis, allowing the conjugate to enter the cell. Once inside the cell, the fluorescein isothiocyanate moiety emits fluorescence, enabling the visualization and tracking of the compound. The folate receptor is overexpressed in many cancer cells, making Folate-FTIC an effective tool for targeted cancer therapy and diagnostics .

Comparison with Similar Compounds

Folate-FTIC is unique in its ability to combine the targeting capabilities of folic acid with the fluorescent properties of fluorescein isothiocyanate. Similar compounds include:

These compounds share the common feature of targeting folate receptor-positive cells but differ in their fluorescent properties, therapeutic agents, and specific applications. Folate-FTIC stands out due to its strong fluorescence and versatility in various research and clinical settings .

Properties

Molecular Formula

C42H36N10O10S

Molecular Weight

872.9 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C42H36N10O10S/c43-40-51-35-34(37(57)52-40)48-23(19-47-35)18-46-21-3-1-20(2-4-21)36(56)50-30(38(58)59)11-12-33(55)44-13-14-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H,44,55)(H,50,56)(H,58,59)(H2,45,49,63)(H3,43,47,51,52,57)/t30-/m0/s1

InChI Key

LMEBZGHLPGBLSU-PMERELPUSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N

Origin of Product

United States

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